Home > Products > Screening Compounds P49645 > 6-Chloro-7-methylimidazo[1,2-b]pyridazine
6-Chloro-7-methylimidazo[1,2-b]pyridazine - 17412-19-0

6-Chloro-7-methylimidazo[1,2-b]pyridazine

Catalog Number: EVT-2835712
CAS Number: 17412-19-0
Molecular Formula: C7H6ClN3
Molecular Weight: 167.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine can be achieved through a multi-step procedure. While a specific synthesis protocol for this particular derivative is not detailed in the provided papers, a related compound, 3-(7-methylimidazo[1,2-b]pyridazin-6-yl)oxy-2,2-dimethylpropanesulfonamide, was synthesized as part of a study on anti-asthmatic agents. [] Although the paper does not provide a detailed synthetic procedure for the 6-Chloro-7-methylimidazo[1,2-b]pyridazine core, it suggests a potential route starting from commercially available materials and involving several steps like cyclization and sulfonamide formation.

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

Compound Description: MTIP is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. [] It exhibits high oral bioavailability and brain penetration, making it a promising candidate for treating alcohol dependence. [] Studies have shown its efficacy in animal models of alcoholism, including reducing excessive alcohol self-administration and blocking stress-induced alcohol seeking. []

6-Chloro-3-ethyl-2-(2-thiazol-2-yl-imidazol-1-ylmethyl)-imidazo[1,2-b]pyridazine

Compound Description: This compound belongs to a series of heteroaryl-substituted imidazopyridazines exhibiting high selectivity and affinity for the benzodiazepine site of GABAA receptors. [] These compounds are being investigated for their potential in the prophylaxis of nervous system disorders. []

6-Chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine

Compound Description: This compound demonstrates potent inhibitory activity against human cytomegalovirus replication in vitro. []

6-Chloro-2-methyl-3-phenethylthiomethylimidazo[1,2-b]pyridazine

Compound Description: This compound shows inhibitory activity against the replication of both human cytomegalovirus and varicella-zoster virus. []

6-Chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine

Compound Description: This compound exhibits inhibitory activity against the replication of varicella-zoster virus. []

3-Acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine

Compound Description: This compound exhibits high selectivity for mitochondrial benzodiazepine receptors (peripheral-type) over central benzodiazepine receptors. [] It displays an IC50 of 2.8 nM for peripheral-type receptors and no displacement at 1000 nM for central receptors. []

2-(4′-t-Butylphenyl)-6-chloro-3-(4″-fluorobenzamidomethyl) imidazo[1,2-b]pyridazine

Compound Description: This compound demonstrates strong and selective binding to peripheral-type benzodiazepine receptors. [] Its IC50 for these receptors is <1.0 nM, while it only shows 9% displacement at 1000 nM for central benzodiazepine receptors. []

3-Benzamidomethyl-6-(pyridin-3-ylmethylthio)-2-styrylimidazo[1,2-b]pyridazine

Compound Description: This compound exhibits binding affinity to rat brain benzodiazepine receptors with an IC50 of 68 nM. []

3-(2′-Ethoxyethoxy)-6-(3′-methoxybenzylamino)-2-phenylimidazo[1,2-b]pyridazine

Compound Description: This compound exhibits high binding affinity for rat brain membrane receptors, displacing [3H]diazepam with an IC50 of 1 nM. []

6-(3′,4′-Methylenedioxybenzylamino)-2-(3″,4″-methylenedioxyphenyl)-3-methoxyimidazo[1,2-b]pyridazine

Compound Description: This compound demonstrates potent binding affinity for rat brain membrane receptors, displacing [3H]diazepam with an IC50 value of 1 nM. []

3-Methoxy-6-(3′,4′-methylenedioxybenzylthio)-2-(3′,4′-methylenedioxyphenyl)imidazo[1,2-b]pyridazine

Compound Description: This compound exhibits potent binding affinity to rat brain membrane receptors, displacing [3H]diazepam with an IC50 value of 1 nM. []

3-(Imidazo[1,2-b]pyridazin-6-yl)oxy-2,2-dimethylpropanesulfonamide (6)

Compound Description: Compound 6 exhibits potent anti-asthmatic activity with a long duration of action. It effectively inhibits platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. []

3-(7-Methylimidazo[1,2-b]pyridazin-6-yl)oxy-2,2- dimethylpropanesulfonamide (25)

Compound Description: Compound 25 demonstrates the most potent inhibitory effect on PAF-induced bronchoconstriction among the tested derivatives. Its anti-asthmatic activity surpasses that of theophylline in an experimental allergic asthma model. []

8-Chloro-5,5-dioxoimidazo[1,2-b][1,4,2]benzodithiazine-7-carboxylic acid (6)

Compound Description: This compound serves as a key intermediate in synthesizing a series of 8-chloro-5,5-dioxoimidazo[1,2-b][1,4,2]benzodithiazine derivatives with potential antitumor activity. [] It acts as a precursor for introducing various heteroaryloxycarbonyl or heteroarylcarbamoyl substituents at position 7 through a novel type of mixed anhydride. []

2-Methyl-8-quinolyl 8-chloro-5,5-dioxoimidazo[1,2-b][1,4,2]benzodithiazine-7-carboxylate (24)

Compound Description: Among the tested derivatives, compound 24 exhibits remarkable antitumor activity with a log GI50 < -8. Moreover, it displays selectivity for the leukemia HL-60(TB) cell line. []

Properties

CAS Number

17412-19-0

Product Name

6-Chloro-7-methylimidazo[1,2-b]pyridazine

IUPAC Name

6-chloro-7-methylimidazo[1,2-b]pyridazine

Molecular Formula

C7H6ClN3

Molecular Weight

167.6

InChI

InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)10-7(5)8/h2-4H,1H3

InChI Key

VFPVLQQNCLDGTI-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=CN2N=C1Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.